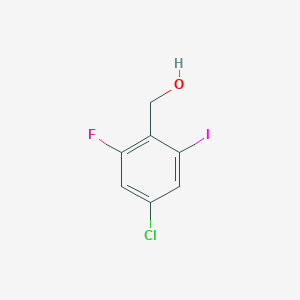
(4-Chloro-2-fluoro-6-iodophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-2-fluoro-6-iodophenyl)methanol is an organic compound with the molecular formula C7H5ClFIO It is a halogenated phenylmethanol derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-fluoro-6-iodophenyl)methanol typically involves the halogenation of phenylmethanol derivatives. One common method is the sequential introduction of halogen atoms through electrophilic aromatic substitution reactions. The reaction conditions often include the use of halogenating agents such as N-bromosuccinimide (NBS) or iodine monochloride (ICl) under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction parameters is optimized to achieve high efficiency and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-2-fluoro-6-iodophenyl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the halogenated benzene ring to form less substituted derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOMe or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include halogenated aldehydes, ketones, and substituted phenylmethanol derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(4-Chloro-2-fluoro-6-iodophenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of (4-Chloro-2-fluoro-6-iodophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the benzene ring enhance its binding affinity and specificity towards these targets, modulating their activity and downstream signaling pathways. This compound may exert its effects through inhibition or activation of enzymatic reactions, leading to altered cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chloro-2-fluoro-5-iodophenyl)methanol
- (4-Chloro-2-fluoro-3-iodophenyl)methanol
- (4-Chloro-2-fluoro-6-bromophenyl)methanol
Uniqueness
(4-Chloro-2-fluoro-6-iodophenyl)methanol is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability, solubility, and target specificity, making it a valuable tool in research and industrial applications.
Propiedades
Fórmula molecular |
C7H5ClFIO |
|---|---|
Peso molecular |
286.47 g/mol |
Nombre IUPAC |
(4-chloro-2-fluoro-6-iodophenyl)methanol |
InChI |
InChI=1S/C7H5ClFIO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 |
Clave InChI |
WAVOFHMNLXXQQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)CO)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B12974840.png)
![10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile](/img/structure/B12974841.png)
![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12974843.png)
![2,2,2-Trifluoro-1-(3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one](/img/structure/B12974844.png)
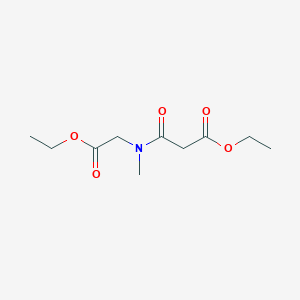
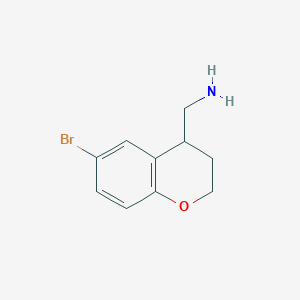
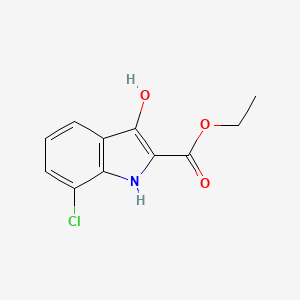
![3-(5-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974865.png)
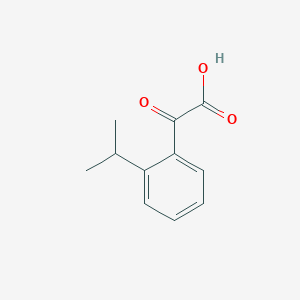

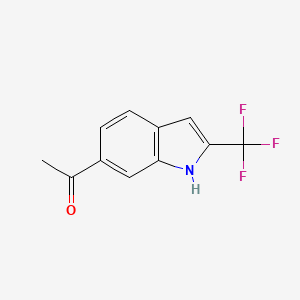
![2-(4-(Pyrrolidin-1-yl)phenyl)pyrano[3,2-g]indol-4(9H)-one](/img/structure/B12974885.png)
![5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12974894.png)
